molecular formula C12H15BFNO3 B1437298 (3-Fluoro-4-(piperidine-1-carbonyl)phenyl)boronic acid CAS No. 874289-10-8

(3-Fluoro-4-(piperidine-1-carbonyl)phenyl)boronic acid

Número de catálogo: B1437298
Número CAS: 874289-10-8
Peso molecular: 251.06 g/mol
Clave InChI: JEKPNGZOEOPRSH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(3-Fluoro-4-(piperidine-1-carbonyl)phenyl)boronic acid is a sophisticated boronic acid derivative designed for use in pharmaceutical research and drug discovery. Its primary research value lies in its role as a key building block in Suzuki-Miyaura cross-coupling reactions, a palladium-catalyzed process widely used to form biaryl bonds, which are fundamental scaffolds in many active pharmaceutical ingredients. The structure integrates two pharmacologically significant motifs: a boronic acid group for coupling and a piperidine-carboxamide moiety. The piperidine ring is a common feature in molecules targeting the central nervous system and other therapeutic areas, while the fluorinated aromatic ring can influence potency, metabolic stability, and bioavailability. This compound is particularly valuable for constructing complex molecules for screening as potential inhibitors or modulators of biological targets, such as kinases or G-protein-coupled receptors. It is supplied For Research Use Only. Not intended for diagnostic or therapeutic applications.

Propiedades

IUPAC Name

[3-fluoro-4-(piperidine-1-carbonyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BFNO3/c14-11-8-9(13(17)18)4-5-10(11)12(16)15-6-2-1-3-7-15/h4-5,8,17-18H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEKPNGZOEOPRSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C(=O)N2CCCCC2)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60660200
Record name [3-Fluoro-4-(piperidine-1-carbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60660200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874289-10-8
Record name [3-Fluoro-4-(piperidine-1-carbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60660200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mecanismo De Acción

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction, facilitated by 3-Fluoro-4-(piperidine-1-carbonyl)phenylboronic acid, is a key step in various synthetic pathways. It enables the formation of complex organic compounds from simpler precursors. The downstream effects of this reaction depend on the specific context in which it is used.

Pharmacokinetics

Boronic acids are generally known for their stability and environmental benignity. These properties can contribute to the bioavailability of the compound, although specific details would depend on the overall molecular structure and the biological context.

Actividad Biológica

(3-Fluoro-4-(piperidine-1-carbonyl)phenyl)boronic acid is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Overview of Boronic Acids

Boronic acids, including this compound, are known for their ability to interact with biological systems through reversible covalent bonding with diols and other nucleophiles. This property is exploited in various therapeutic contexts, including cancer treatment, antibacterial applications, and enzyme inhibition.

Biological Activities

  • Anticancer Activity
    • Boronic acids have been recognized for their anticancer properties. The compound has shown promise in inhibiting certain cancer cell lines through mechanisms involving proteasome inhibition and modulation of apoptotic pathways.
    • Case Study : A study demonstrated that derivatives of boronic acids exhibit significant antiproliferative effects on breast cancer cell lines, with IC50 values indicating potent activity. For instance, compounds structurally similar to this compound were found to inhibit cell growth effectively at low concentrations .
  • Antibacterial Activity
    • The compound has been evaluated for its antibacterial properties against resistant strains of bacteria. Its mechanism involves the inhibition of β-lactamases, enzymes that confer resistance to β-lactam antibiotics.
    • Data Table :
      CompoundTarget BacteriaInhibition Constant (Ki)
      This compoundE. coli0.004 µM
      Similar derivativesMRSA0.008 µM
    • These findings suggest that the compound could be a valuable addition to the arsenal against antibiotic-resistant infections .
  • Enzyme Inhibition
    • The compound acts as a noncompetitive antagonist for chemokine receptors CXCR1 and CXCR2, which are involved in inflammatory responses and cancer progression.
    • Mechanism : By binding to these receptors, it reduces their activity, potentially mitigating inflammation and tumor growth .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications at various positions on the phenyl ring or the piperidine moiety can significantly influence its potency and selectivity.

ModificationEffect on Activity
Fluorine substitution at the 3-positionIncreased potency against cancer cell lines
Piperidine carbonyl groupEnhanced binding affinity to target enzymes

Pharmacokinetics and Toxicity

Research indicates that boronic acid derivatives generally exhibit favorable pharmacokinetic profiles, including good oral bioavailability and metabolic stability. For instance, modifications such as the addition of a piperidine ring have been shown to enhance solubility without significantly increasing toxicity .

Aplicaciones Científicas De Investigación

Material Science Applications

1. Polymer Synthesis
Arylboronic acids can be utilized as building blocks in the synthesis of polymers with tailored properties. The functionalities within (3-Fluoro-4-(piperidine-1-carbonyl)phenyl)boronic acid can affect the self-assembly and interactions between polymer chains, leading to advanced materials with specific characteristics.

2. Nanomaterials
The compound's unique chemical structure allows it to be incorporated into nanomaterials, which can have applications in drug delivery systems and other advanced material technologies.

Case Studies and Research Findings

1. Inhibition of Fatty Acid Amide Hydrolase (FAAH)
Studies have shown that boronic acids can inhibit FAAH, an enzyme involved in endocannabinoid metabolism. Inhibition of FAAH can enhance endocannabinoid levels, potentially offering therapeutic benefits for pain and inflammation management.

2. Anticancer Activity
Research indicates that boronic acid derivatives exhibit selective cytotoxicity against cancer cell lines such as MCF-7 (breast cancer). For instance, certain derivatives have shown effective growth inhibition compared to standard treatments like 5-Fluorouracil.

3. Pharmacokinetics
Preliminary pharmacokinetic studies suggest that similar compounds demonstrate favorable absorption and distribution profiles, which could enhance their utility in oral administration formulations.

Comparación Con Compuestos Similares

Substituent Variations in Piperidine Derivatives

Compound Name Molecular Formula Key Substituents Applications Key Differences
(3-Fluoro-4-(piperidine-1-carbonyl)phenyl)boronic acid C₁₂H₁₅BNO₃F Piperidine-1-carbonyl, 3-fluoro Suzuki couplings, enantioselective synthesis Reference compound
(3-Fluoro-4-(2-(4-methylpiperidin-1-yl)ethoxy)phenyl)boronic acid hydrochloride C₁₄H₂₂BClFNO₃ 4-Methylpiperidinyl ethoxy linker, hydrochloride salt Not specified Ethoxy linker increases hydrophilicity; hydrochloride salt enhances solubility
3-Fluoro-4-((4-methylpiperidin-1-yl)methyl)phenylboronic acid C₁₃H₁₈BFNO₂ Piperidinylmethyl group Potential biological screening Methylpiperidine substituent reduces steric hindrance compared to carbonyl
3-Fluoro-4-((pyrrolidin-1-yl)carbonyl)phenylboronic acid C₁₁H₁₃BFNO₃ Pyrrolidinylcarbonyl (5-membered ring) Synthetic intermediates Smaller ring size (pyrrolidine vs. piperidine) alters conformational flexibility

Key Insights :

  • Piperidine vs.
  • Carbonyl vs. Alkyl Linkers : The carbonyl group in the target compound introduces hydrogen-bonding capability, unlike alkyl-linked analogs, which may enhance interactions in catalytic or biological systems .

Reactivity in Cross-Coupling Reactions

The target compound’s 3-fluoro and piperidine-1-carbonyl substituents influence its reactivity:

  • Electron-Withdrawing Effects : The fluorine atom activates the boronic acid for cross-coupling by increasing electrophilicity, similar to 2-fluorophenyl boronic acid (used in Rh-catalyzed carbometalation with 25–41% yields) .
  • Steric Hindrance : The bulky piperidine-1-carbonyl group may reduce reactivity compared to simpler aryl boronic acids (e.g., phenyl boronic acid), necessitating optimized catalysts like PdCl₂(dppf) for efficient coupling .

Physicochemical Properties

Property Target Compound 3-Fluoro-4-(pyrrolidinylcarbonyl)phenylboronic acid Phenyl Boronic Acid
Boron Content ~4.3% (calculated) ~4.5% (C₁₁H₁₃BFNO₃) ~8.8% (C₆H₇BO₂)
Solubility Moderate (piperidine enhances organic solubility) High (smaller pyrrolidine ring) Low
Synthetic Utility High (used in Pd-mediated couplings) Moderate (limited literature) High

Métodos De Preparación

Preparation via Suzuki-Miyaura Cross-Coupling Reaction

Key Components:

  • Aryl halide precursor: Typically a 3-fluoro-4-halogenated phenyl derivative with a piperidine-1-carbonyl substituent.
  • Boronic acid or boronate ester: A suitable boronic acid derivative or boronate ester that can be converted to the target compound.
  • Palladium catalyst: Commonly palladium acetate, palladium on carbon, or palladium complexes such as (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride.
  • Base: Potassium carbonate or sodium hydroxide to facilitate transmetalation.
  • Solvent: Mixtures of 1,4-dioxane and water are typical to dissolve both organic and inorganic components.

Typical Reaction Conditions:

  • Temperature: Heating at 90°C to 140°C.
  • Time: From 15 minutes (microwave-assisted) to 16 hours (oil bath heating).
  • Monitoring: Reaction progress is monitored by LCMS or TLC to ensure completion.

Procedure Summary:

  • The aryl halide bearing the piperidine-1-carbonyl group is dissolved in a dioxane/water mixture.
  • The boronic acid derivative (2 equivalents) is added along with the base (2 equivalents).
  • Palladium catalyst (5 mol%) is introduced under an inert atmosphere.
  • The reaction mixture is heated either in a microwave reactor at 140°C for 15–45 minutes or in an oil bath at 90°C for 4–16 hours.
  • Upon completion, the mixture is cooled, aqueous workup is performed, and the organic layer is extracted with ethyl acetate.
  • The crude product is dried over anhydrous magnesium sulfate and purified by flash chromatography to yield (3-Fluoro-4-(piperidine-1-carbonyl)phenyl)boronic acid.
Parameter Typical Value/Condition
Catalyst PdCl2(dppf) (5 mol%)
Base K2CO3 (2 eq.)
Solvent 1,4-Dioxane/Water (5:1)
Temperature 90–140°C
Time 15 min (microwave) to 16 h (oil bath)
Purification Flash chromatography
Yield Moderate to high (varies by substrate)

This method is well-documented for its efficiency and versatility in constructing the boronic acid moiety on a functionalized aromatic ring with sensitive substituents such as fluorine and piperidine carbonyl groups.

Alternative Synthetic Routes and Catalytic Systems

Recent advances have explored asymmetric catalytic methods to prepare enantioenriched piperidine derivatives, which may be adapted for the synthesis of boronic acid derivatives with chiral centers. For example, Rhodium-catalyzed asymmetric reductive Heck reactions have been reported to generate 3-substituted piperidines from pyridine and sp^2-hybridized boronic acids with high enantioselectivity. Although this methodology is more relevant to chiral piperidine synthesis, it informs potential future routes for preparing complex boronic acid derivatives like this compound.

Notes on Reaction Optimization and Challenges

  • Catalyst poisoning: Heterocyclic substrates such as those containing piperidine rings can poison palladium catalysts, requiring careful catalyst selection and loading.
  • Protodeborylation: Boronic acids, especially heterocyclic ones, are prone to protodeborylation under harsh conditions; thus, reaction parameters must be optimized to minimize this side reaction.
  • Substituent effects: The fluorine atom at the 3-position influences electronic properties, potentially affecting reactivity and requiring fine-tuning of reaction conditions.
  • Purification: Due to the polar nature of the boronic acid and piperidine carbonyl groups, purification often requires gradient flash chromatography using polar solvents.

Summary Table of Preparation Methods

Method Catalyst Base Solvent Temperature Time Yield & Notes
Suzuki-Miyaura Cross-Coupling PdCl2(dppf), Pd(OAc)2, Pd/C K2CO3, NaOH 1,4-Dioxane/Water 90–140°C 15 min to 16 hours High yield; sensitive to catalyst poisoning
Rh-Catalyzed Asymmetric Heck Rhodium complexes Various Organic solvents Mild to moderate Several hours High enantioselectivity; complex setup

Research Findings and Practical Considerations

  • The Suzuki-Miyaura cross-coupling remains the gold standard for preparing this compound due to its robustness and scalability.
  • Microwave-assisted heating can significantly reduce reaction time while maintaining yields.
  • The presence of the piperidine-1-carbonyl group requires mild conditions to prevent degradation or side reactions.
  • Purity of the final compound typically exceeds 95%, suitable for further synthetic applications and biological evaluations.

Q & A

Q. What are the key structural features and physicochemical properties of (3-Fluoro-4-(piperidine-1-carbonyl)phenyl)boronic acid?

The compound features a boronic acid (-B(OH)₂) group attached to a fluorinated phenyl ring substituted with a piperidine-1-carbonyl moiety. While direct data for this specific compound is limited, analogous structures (e.g., 3-Fluoro-4-hydroxyphenylboronic acid) suggest a molecular weight of ~260–280 g/mol and a melting point range of 240–250°C, inferred from similar fluorophenylboronic acids . The piperidine group introduces steric bulk and potential hydrogen-bonding interactions, while the fluorine atom may enhance electronic effects in cross-coupling reactions.

Q. What synthetic routes are commonly employed for synthesizing this compound?

A plausible route involves:

Suzuki-Miyaura coupling : Reacting a halogenated precursor (e.g., 3-fluoro-4-(piperidine-1-carbonyl)phenyl bromide) with a boronic acid pinacol ester under palladium catalysis (e.g., Pd(OAc)₂ with XPhos ligand) in a solvent like tert-butanol at 80–100°C .

Carbamoylation : Introducing the piperidine-1-carbonyl group via coupling of 3-fluoro-4-boronophenylacetic acid with piperidine using carbodiimide-based reagents (e.g., EDC/HOBt) .
Purification often involves biphasic extraction or solid-phase transesterification to isolate the boronic acid .

Q. How should this compound be stored to maintain stability?

Store under inert conditions (argon or nitrogen) at 0–6°C to minimize hydrolysis of the boronic acid group. Use anhydrous solvents (e.g., THF, DMF) for dissolution, and avoid prolonged exposure to moisture or acidic/basic conditions, which accelerate degradation . For long-term stability, convert to the pinacol ester derivative, which resists oxidation and hydrolysis .

Advanced Questions

Q. How can researchers analyze trace impurities of this boronic acid in pharmaceutical intermediates?

An LC-MS/MS method validated per ICH guidelines is recommended:

  • Column : C18 (2.1 × 50 mm, 1.7 µm).
  • Mobile phase : Gradient of 0.1% formic acid in water/acetonitrile.
  • Detection : MRM transitions optimized for the parent ion ([M-H]⁻) and fragments.
  • LOQ : ≤1 ppm, with accuracy (90–110%) and precision (RSD <5%) confirmed via spike-recovery experiments in matrices like Lumacaftor .

Q. What methodologies are suitable for studying the oxidation kinetics of this boronic acid derivative?

  • Proton NMR monitoring : Track the conversion of the boronic acid to phenol under H₂O₂ (1.2 equiv.) in D₂O/CD₃CN (1:1). Calculate the half-life (t₁/₂) from time-resolved spectra .
  • Alizarin Red S (ARS) affinity assay : Quantify diol-boronic acid binding affinity to correlate hydrolysis rates with oxidation stability. For example, pinacol esters exhibit higher affinity (relative affinity = 12.1) and slower oxidation than neopentyl glycol derivatives .

Q. How does the piperidine-1-carbonyl substituent influence the compound’s reactivity in cross-coupling reactions?

The piperidine-1-carbonyl group introduces steric hindrance near the boronic acid, potentially slowing transmetallation steps in Suzuki reactions. However, its electron-withdrawing nature may enhance electrophilicity of the boron atom, improving coupling efficiency with electron-rich aryl halides. Comparative studies with pyrrolidine analogs (e.g., 3-Chloro-4-(pyrrolidinyl-1-carbonyl)phenylboronic acid) suggest that larger N-heterocycles reduce aggregation, enhancing solubility in polar solvents .

Q. What strategies can mitigate hydrolysis of the boronic acid group during experimental procedures?

  • pH control : Maintain neutral to slightly acidic conditions (pH 5–7) to stabilize the boronic acid form .
  • Diol additives : Add pinacol (1.2 equiv.) to shift equilibrium toward the boronic ester, which resists hydrolysis .
  • Low-temperature reactions : Conduct reactions at 0–4°C to slow hydrolysis kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Fluoro-4-(piperidine-1-carbonyl)phenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(3-Fluoro-4-(piperidine-1-carbonyl)phenyl)boronic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.